(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate
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Overview
Description
(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,6-Naphthyridine: A naphthyridine isomer with nitrogen atoms in different positions.
Uniqueness
(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate is unique due to its specific substitution pattern and the presence of functional groups like the cyano and hydroxyl groups
Properties
Molecular Formula |
C20H11Cl2N3O3 |
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Molecular Weight |
412.2g/mol |
IUPAC Name |
(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C20H11Cl2N3O3/c21-12-5-3-4-11(8-12)20(26)28-18-13-6-1-2-7-16(13)25(27)17-14(9-23)19(22)24-10-15(17)18/h1-8,10,18,27H |
InChI Key |
IAPFUJGSKFXHBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CN=C(C(=C3N2O)C#N)Cl)OC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CN=C(C(=C3N2O)C#N)Cl)OC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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